molecular formula C11H11FO B13164015 2-(3-Fluorophenyl)cyclopentan-1-one

2-(3-Fluorophenyl)cyclopentan-1-one

Cat. No.: B13164015
M. Wt: 178.20 g/mol
InChI Key: QNSHZQDWDYMJTD-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H11FO It is a cyclic ketone with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)cyclopentan-1-one typically involves the reaction of 3-fluorobenzaldehyde with cyclopentanone under basic conditions. One common method is the aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)cyclopentan-1-one: Similar structure but with the fluorine atom in the para position.

    3-(2-Fluorophenyl)cyclopentan-1-one: Fluorine atom in the ortho position.

    2-Cyclopentenone: Lacks the fluorine atom and phenyl ring but shares the cyclopentanone core.

Uniqueness

2-(3-Fluorophenyl)cyclopentan-1-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with biological targets compared to its isomers.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

2-(3-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6H2

InChI Key

QNSHZQDWDYMJTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=CC=C2)F

Origin of Product

United States

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